ethyl 3-(2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate
Description
Ethyl 3-(2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate is a synthetic small molecule characterized by a central ethyl benzoate scaffold substituted at the 3-position. Its structure includes:
- A sulfanyl acetamido linker connecting the benzoate to a pyrazine ring.
- A thiomorpholine-4-yl group attached to the pyrazine moiety.
The thiomorpholine group (a sulfur-containing morpholine derivative) may enhance solubility and metabolic stability compared to oxygen-containing analogs.
Properties
IUPAC Name |
ethyl 3-[[2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S2/c1-2-26-19(25)14-4-3-5-15(12-14)22-16(24)13-28-18-17(20-6-7-21-18)23-8-10-27-11-9-23/h3-7,12H,2,8-11,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSYEPWWTWGKLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=CN=C2N3CCSCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of morpholine with sulfur.
Synthesis of the Pyrazine Ring: The pyrazine ring is often synthesized via cyclization reactions involving diamines and diketones.
Coupling of Thiomorpholine and Pyrazine Rings: The thiomorpholine and pyrazine rings are coupled using a sulfanyl linkage.
Formation of the Benzoate Ester: The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.
Reduction: Reduction reactions can occur at the pyrazine ring, potentially leading to the formation of dihydropyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted amides and esters.
Scientific Research Applications
Ethyl 3-(2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 3-(2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiomorpholine and pyrazine rings are crucial for binding to these targets, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs, such as those listed in the Molecules (2011) study, share the ethyl benzoate core but differ in substitution patterns, linker types, and heterocyclic groups . Below is a detailed comparison:
Structural Variations
Table 1: Key Structural Differences Between Target Compound and Analogs
| Compound ID | Benzoate Position | Linker Type | Heterocyclic Group | Potential Implications |
|---|---|---|---|---|
| Target Compound | 3- | Sulfanyl acetamido | 3-(thiomorpholin-4-yl)pyrazin-2-yl | Enhanced solubility (thiomorpholine), sulfur-mediated metabolism |
| I-6230 | 4- | Phenethylamino | Pyridazin-3-yl | Basic amino group may improve H-bonding |
| I-6232 | 4- | Phenethylamino | 6-methylpyridazin-3-yl | Methyl group increases lipophilicity |
| I-6273 | 4- | Phenethylamino | Methylisoxazol-5-yl | Isoxazole’s oxygen supports H-bonding |
| I-6373 | 4- | Phenethylthio | 3-methylisoxazol-5-yl | Thioether linker enhances stability |
| I-6473 | 4- | Phenethoxy | 3-methylisoxazol-5-yl | Ether linker improves oxidative stability |
Key Observations
Benzoate Position : The target compound is substituted at the 3-position , whereas analogs like I-6230–I-6473 are 4-substituted . This positional difference could influence steric interactions and binding affinity in biological targets.
Analogs employ phenethyl-based linkers (amino, thio, or ethoxy), which may confer greater conformational flexibility but reduce metabolic stability compared to the acetamido group.
Heterocyclic Moieties: Thiomorpholine-pyrazine (target) vs. pyridazine/isoxazole (analogs): Pyrazine’s nitrogen-rich structure offers distinct electronic properties, while thiomorpholine’s sulfur atom could improve solubility over morpholine.
Hypothetical Pharmacological Implications
- Target Compound : The thiomorpholine-pyrazine system may target enzymes or receptors sensitive to sulfur-containing ligands (e.g., kinases or proteases).
- Analogs :
- Pyridazine derivatives (I-6230, I-6232) might exhibit stronger π-π stacking interactions due to their aromatic nitrogen arrangement.
- Isoxazole-containing compounds (I-6273, I-6373, I-6473) could engage in hydrogen bonding via the oxygen atom, favoring targets like ATP-binding pockets.
Research Findings and Limitations
While the Molecules (2011) study confirms the synthesis of these analogs , the provided evidence lacks explicit data on their biological activity, pharmacokinetics, or structure-activity relationships (SAR). Key gaps include:
- No comparative data on binding affinities, cytotoxicity, or metabolic stability.
- No crystallographic or computational modeling studies (e.g., using SHELX ) to validate structural hypotheses.
Biological Activity
Ethyl 3-(2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a benzoate moiety linked to a thiomorpholine and a pyrazinyl group, which are critical for its biological activity.
Biological Activity Overview
This compound has been shown to possess various biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against several bacterial strains.
- Antitumor Effects : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
- Cytotoxicity : The compound has shown cytotoxic effects at low concentrations, particularly against glioblastoma and breast adenocarcinoma cells.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The thiomorpholine moiety may interact with various enzymes, disrupting their function and leading to cell death.
- Induction of Oxidative Stress : The compound appears to increase reactive oxygen species (ROS) levels within cells, contributing to apoptosis.
- Modulation of Signaling Pathways : It may affect key signaling pathways involved in cell proliferation and survival.
Case Studies
Several studies have investigated the effects of this compound:
-
Study on Antitumor Activity :
- Objective : Evaluate the cytotoxic effects on glioblastoma multiforme (GBM).
- Methodology : The compound was tested against GBM cell lines using MTT assays.
- Results : Significant reduction in cell viability was observed with IC50 values in the nanomolar range. Morphological changes indicative of apoptosis were noted.
-
Antimicrobial Efficacy Study :
- Objective : Assess antimicrobial properties against clinical isolates.
- Methodology : Disk diffusion and broth microdilution methods were employed.
- Results : The compound demonstrated effective inhibition against multiple strains, including antibiotic-resistant bacteria.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial | E. coli | 5 | Cell wall synthesis inhibition |
| Antitumor | Glioblastoma cells | 0.1 | Apoptosis induction |
| Cytotoxicity | Breast adenocarcinoma | 0.05 | ROS generation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
